molecular formula C11H16N2O2 B13000107 6-Diethylamino-5-methyl-nicotinic acid

6-Diethylamino-5-methyl-nicotinic acid

Cat. No.: B13000107
M. Wt: 208.26 g/mol
InChI Key: SPDPGGBAPJWTJZ-UHFFFAOYSA-N
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Description

6-Diethylamino-5-methyl-nicotinic acid is a derivative of nicotinic acid, which is a pyridinecarboxylic acid This compound is characterized by the presence of a diethylamino group at the 6th position and a methyl group at the 5th position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Diethylamino-5-methyl-nicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method includes the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature. This reaction leads to the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles, which can be further processed to obtain the desired compound .

Industrial Production Methods: On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Diethylamino-5-methyl-nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Alkyl halides and other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various nicotinic acid derivatives, such as nitriles, esters, and amides .

Scientific Research Applications

6-Diethylamino-5-methyl-nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Diethylamino-5-methyl-nicotinic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For example, it can inhibit diacylglycerol acyltransferase-2, leading to reduced triglyceride synthesis . Additionally, it may interact with nicotinic acid receptors, influencing lipid metabolism and inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 6-Diethylamino-5-methyl-nicotinic acid is unique due to the presence of both a diethylamino group and a methyl group on the nicotinic acid ring. This structural modification imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

6-(diethylamino)-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-4-13(5-2)10-8(3)6-9(7-12-10)11(14)15/h6-7H,4-5H2,1-3H3,(H,14,15)

InChI Key

SPDPGGBAPJWTJZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C=C1C)C(=O)O

Origin of Product

United States

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